3,4-Difluorobenzoylacetonitrile
Overview
Description
3,4-Difluorobenzoylacetonitrile is a chemical compound that serves as an important intermediate in the synthesis of selective herbicides, such as cyhalofop butyl. Its synthesis involves a series of reactions starting from 3,4-dichlorobenzoyl chloride, including amidation, dehydration, and fluorination processes. This compound is significant due to its potential industrial applications in the agricultural sector .
Synthesis Analysis
The synthesis of 3,4-difluorobenzoylacetonitrile has been approached through different methods. One method involves the conversion of 3,4-dichlorobenzoyl chloride through a sequence of chemical reactions that include amidation, dehydration, and fluorination, which could be scaled for industrial production . Another method reported the step-by-step fluorination of 3,4-dichlorobenzonitrile, which resulted in high yields and improved control over side reactions such as cooking, polymerization, and darkening compared to previous methods . Additionally, a halogen-exchange fluorination technique using spray-dried potassium fluoride and tetraphenylphosphonium bromide in 1,3-dimethylimidazolidine-2-one has been developed. This method also suggests that 4-chloro-3-fluorobenzonitrile may be a key intermediate in the synthesis of 3,4-difluorobenzoylacetonitrile .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure analysis of 3,4-difluorobenzoylacetonitrile, similar compounds such as 3- and 4-pyridylacetonitriles have been studied using spectroscopic methods and density functional theory (DFT) computations. These studies involve the evaluation of torsional potential energies and the assignment of vibrational modes using potential energy distribution (PED) in DFT computations . Such analyses are crucial for understanding the physical and chemical properties of the molecule, which can be inferred to be similar for 3,4-difluorobenzoylacetonitrile.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-difluorobenzoylacetonitrile are crucial for its production. The halogen-exchange fluorination reaction is particularly noteworthy, as it allows for the production of various fluorobenzonitriles from their corresponding chlorobenzonitrile derivatives. This reaction is performed at high temperatures in a pressure reactor and is a key step in the synthesis of 3,4-difluorobenzoylacetonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-difluorobenzoylacetonitrile are not directly discussed in the provided papers. However, the synthesis methods suggest that the compound is stable enough to be produced in high yields and can be handled effectively during the synthesis process . The related studies on pyridylacetonitriles provide insights into the spectroscopic properties and quantum chemical characteristics, which include the evaluation of hyperpolarizability, polarizability, and dipole moment values. These properties are indicative of the molecule's non-linear optical (NLO) response and are determined using DFT methods .
Scientific Research Applications
Synthesis of Selective Herbicides
3,4-Difluorobenzoylacetonitrile is a key intermediate in the synthesis of selective herbicides such as cyhalofop butyl. It is synthesized from 3,4-dichlorobenzoyl chloride through a series of reactions including amidation, dehydration, and fluorination, indicating its potential for industrial application in agricultural chemistry Cheng Zhi-ming, 2006.
Organic Synthesis and Fluorination Techniques
In organic chemistry, 3,4-Difluorobenzoylacetonitrile is involved in various synthetic pathways, including halogen-exchange fluorination methods to produce fluorinated aromatic compounds. These processes are essential for creating compounds with specific properties, such as increased stability or altered reactivity, which are valuable in developing new materials and pharmaceuticals H. Suzuki & Y. Kimura, 1991.
Fluorinated Aromatic Compounds in Material Science
The synthesis and application of fluorinated aromatic compounds, derived from intermediates like 3,4-Difluorobenzoylacetonitrile, are significant in material science. These compounds exhibit unique properties such as high thermal stability and are used in the development of advanced materials, including polymers and organic electronics Xudong Cao et al., 2017.
Advances in Fluorine Chemistry
The research on 3,4-Difluorobenzoylacetonitrile also contributes to the broader field of fluorine chemistry, where the introduction of fluorine atoms into organic molecules is a key area of study. This research has implications for the development of new pharmaceuticals, agrochemicals, and materials with enhanced performance and specific functionalities M. Kosobokov et al., 2012.
Safety And Hazards
properties
IUPAC Name |
3-(3,4-difluorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUDJKIYVPYJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374240 | |
Record name | 3,4-Difluorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorobenzoylacetonitrile | |
CAS RN |
71682-97-8 | |
Record name | 3,4-Difluorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorobenzoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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